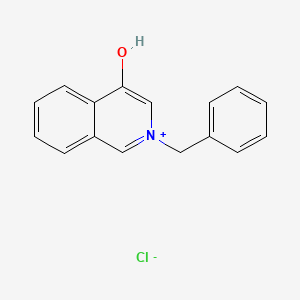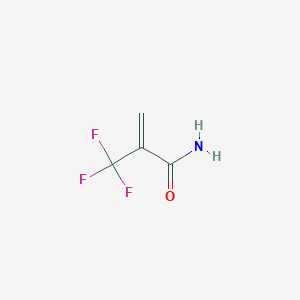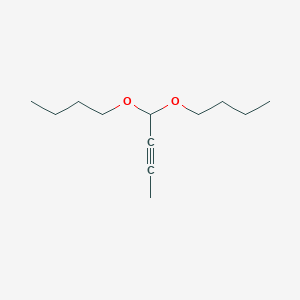
1,1-Dibutoxybut-2-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dibutoxybut-2-yne is an organic compound with the molecular formula C12H22O2 It is a derivative of butyne, featuring two butoxy groups attached to the first carbon atom of the butyne chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1-Dibutoxybut-2-yne can be synthesized through the reaction of butyne with butanol in the presence of an acid catalyst. The reaction typically involves the formation of an intermediate, which then undergoes further reaction to yield the final product. The reaction conditions often include elevated temperatures and the use of a solvent to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction efficiency. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1-Dibutoxybut-2-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the butoxy groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or organometallic compounds can facilitate substitution reactions.
Major Products:
Oxidation: Aldehydes or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted butynes depending on the nucleophile used.
Applications De Recherche Scientifique
1,1-Dibutoxybut-2-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through reactions like Diels-Alder cycloaddition.
Biology: The compound can be used in the synthesis of biologically active molecules, potentially serving as intermediates in drug development.
Medicine: Research into its derivatives may lead to the discovery of new pharmaceuticals with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism by which 1,1-dibutoxybut-2-yne exerts its effects involves its interaction with various molecular targets. The butoxy groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s reactivity and stability. The alkyne moiety can undergo addition reactions, forming new bonds and leading to the formation of diverse products.
Comparaison Avec Des Composés Similaires
1,1-Dibutoxybutane: Similar in structure but lacks the alkyne moiety, making it less reactive in certain types of reactions.
1,1-Dibutoxyethane: A shorter chain analogue with different physical and chemical properties.
1,1-Dibutoxypropane: Another similar compound with variations in reactivity and applications.
Uniqueness: 1,1-Dibutoxybut-2-yne is unique due to the presence of both butoxy groups and an alkyne moiety, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
2936-92-7 |
|---|---|
Formule moléculaire |
C12H22O2 |
Poids moléculaire |
198.30 g/mol |
Nom IUPAC |
1,1-dibutoxybut-2-yne |
InChI |
InChI=1S/C12H22O2/c1-4-7-10-13-12(9-6-3)14-11-8-5-2/h12H,4-5,7-8,10-11H2,1-3H3 |
Clé InChI |
GWVGORIQXRSAQG-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(C#CC)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Quinazoline, 4-[3,4-dihydro-8-[(4-methyl-1-piperazinyl)sulfonyl]-2(1H)-isoquinolinyl]-6,7-dimethoxy](/img/structure/B14749064.png)
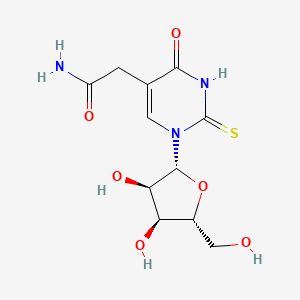
![N,N-Dimethyl-1-sulfanylidene-1-[(triphenylplumbyl)sulfanyl]methanamine](/img/structure/B14749073.png)
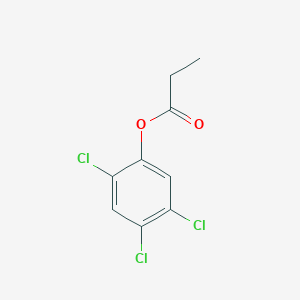
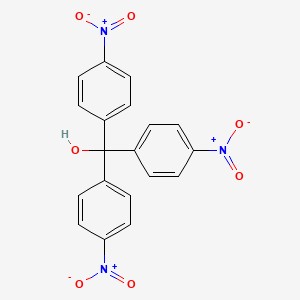
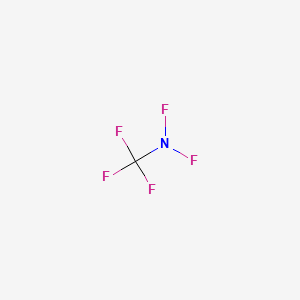
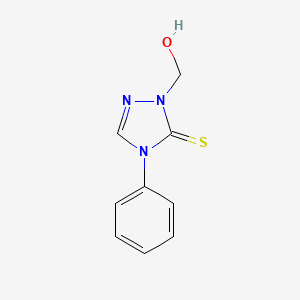
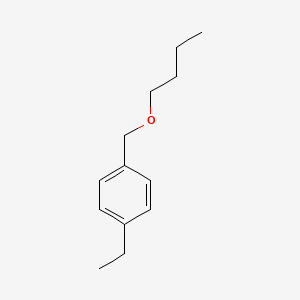
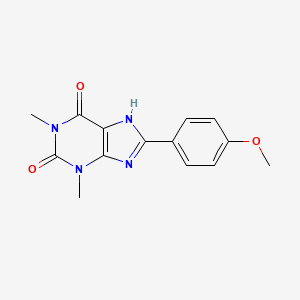

![(2R,3R,4S,5S,6R)-2-[(4-propan-2-ylphenyl)methoxy]-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B14749114.png)
